An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine (CAS No. 1027064-22-7)
An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine (CAS No. 1027064-22-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine is a specialized chemical compound of significant interest within the fields of medicinal chemistry and drug discovery. Its structural architecture, featuring a pyrimidine core substituted with a bromophenyl and a methylsulfonyl group, positions it as a versatile building block and a potential pharmacophore. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active molecules, including established anticancer and antiviral drugs, owing to its ability to mimic endogenous purines and pyrimidines.[1] The presence of the methylsulfonyl group, a potent electron-withdrawing moiety, and a reactive bromophenyl group further enhances its utility in the synthesis of complex molecular entities and as a potential covalent inhibitor targeting specific biological pathways. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, potential applications in drug discovery, and essential safety and handling protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine is fundamental for its effective application in research and development. These properties dictate its solubility, stability, and reactivity in various experimental settings.
| Property | Value | Source |
| CAS Number | 1027064-22-7 | [2] |
| Molecular Formula | C₁₁H₉BrN₂O₂S | [2] |
| Molecular Weight | 313.17 g/mol | [2] |
| Purity | ≥95% | [2] |
Synthesis and Reaction Chemistry
A common and effective route to substituted pyrimidines involves the condensation of a chalcone with a suitable amidine source.[3]
Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for 4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine.
Causality in Experimental Choices:
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Chalcone Intermediate: The Claisen-Schmidt condensation is a robust and widely used method for forming the α,β-unsaturated ketone (chalcone) backbone, which is the precursor to the pyrimidine ring.
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Pyrimidine Ring Formation: The cyclocondensation with guanidinium hydrochloride provides the 2-aminopyrimidine core. The choice of a strong base like sodium hydroxide in ethanol is crucial for deprotonation and facilitating the cyclization reaction.[3]
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Modification of the 2-position: To introduce the methylsulfonyl group, the 2-amino group must first be converted to a more suitable leaving group. A Sandmeyer-type reaction can be employed to replace the amino group with a chloro or bromo substituent. Alternatively, conversion to a thiol and subsequent methylation provides a thioether.
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Oxidation to the Sulfone: The final step involves the oxidation of the thioether to the corresponding sulfone. Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation due to their efficiency and selectivity.
Key Reactivity Insights: The 2-Sulfonylpyrimidine Moiety
The methylsulfonyl group at the 2-position of the pyrimidine ring is a strong electron-withdrawing group, which significantly influences the reactivity of the molecule. This makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5][6]
Recent studies have highlighted the utility of 2-sulfonylpyrimidines as "covalent warheads" for the chemoselective and metal-free S-arylation of cysteine residues in proteins.[7][8] The sulfonyl group acts as an excellent leaving group, allowing for rapid and stable bond formation with the thiol group of cysteine under physiological conditions.[4][5][6] This reactivity can be finely tuned by modifying substituents on the pyrimidine ring, offering a powerful tool for developing targeted covalent inhibitors.[4][6]
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 4-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine make it a highly attractive scaffold for the development of novel therapeutic agents.
Potential as a Covalent Inhibitor
As discussed, the high reactivity of the 2-sulfonylpyrimidine moiety towards cysteine residues makes this compound a prime candidate for the design of covalent inhibitors.[7][8] Many enzymes, including certain kinases and proteases, have functionally important cysteine residues in or near their active sites. A molecule like 4-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine could be designed to first bind non-covalently to the target protein and then form a permanent covalent bond with a nearby cysteine, leading to irreversible inhibition. This approach can offer advantages in terms of potency and duration of action.
Scaffold for Kinase Inhibitors
The pyrimidine core is a well-established pharmacophore for kinase inhibitors, often mimicking the adenine ring of ATP to bind to the hinge region of the kinase domain.[9] The 4-(4-bromophenyl) group provides a vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket. Furthermore, the bromine atom serves as a convenient handle for further chemical modifications via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional functionalities and optimize binding affinity and selectivity.
Signaling Pathway Implication
Given the prevalence of pyrimidine-based drugs in oncology, it is plausible that derivatives of 4-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine could target signaling pathways critical for cancer cell proliferation and survival. For instance, many kinase inhibitors target pathways such as the epidermal growth factor receptor (EGFR) or cyclin-dependent kinase (CDK) pathways.[9]
Caption: Potential mechanism of action in a drug discovery context.
Experimental Protocols
While a specific protocol for the synthesis of 4-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine is not available, the following general procedure for the synthesis of a related 4,6-disubstituted-pyrimidin-2-amine can be adapted.[3]
General Procedure for the Synthesis of 4-(4-Bromophenyl)-6-arylpyrimidin-2-amine:
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To a solution of the appropriate (E)-1-(4-bromophenyl)-3-arylprop-2-en-1-one (1 mmol) in ethanol (10 mL), add guanidinium hydrochloride (1.5 mmol).
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To this mixture, add sodium hydroxide (5 mmol).
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Reflux the reaction mixture for 20-24 hours, monitoring the progress by thin-layer chromatography.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and then crystallize from methanol to obtain the pure product.
Note: This protocol would yield the 2-amino precursor. Subsequent steps of diazotization, substitution with a thiol, methylation, and oxidation would be required to obtain the final 2-methylsulfonyl product. These steps should be carried out by chemists experienced in multi-step organic synthesis.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-(4-bromophenyl)-2-(methylsulfonyl)pyrimidine. Although a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from structurally similar compounds can provide guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine is a compound with significant potential in the realm of medicinal chemistry and drug discovery. Its unique combination of a pyrimidine core, a reactive bromophenyl group, and an electrophilic methylsulfonyl moiety makes it a valuable tool for the synthesis of novel bioactive molecules. The demonstrated reactivity of the 2-sulfonylpyrimidine group towards cysteine residues opens up exciting possibilities for the development of targeted covalent inhibitors. Further research into the synthesis, biological activity, and therapeutic applications of this compound and its derivatives is warranted and holds the promise of contributing to the development of new and effective medicines.
References
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Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679–1687. [Link]
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Baud, M. G. J., et al. (2023). Structure–reactivity studies of 2-sulfonylpyrimidines allow selective protein arylation. ePrints Soton, University of Southampton. [Link]
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Baud, M. G. J., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
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Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679–1687. [Link]
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Baud, M. G. J., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
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Howei. (n.d.). 4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine,≥95%. Retrieved from [Link]
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Kumar, A., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]
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Jain, A., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advances in Chemistry, 18(1), 56-69. [Link]
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